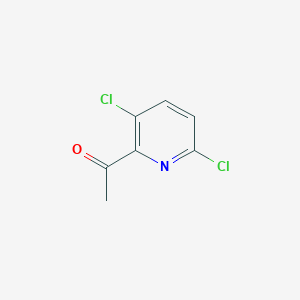

1-(3,6-Dichloropyridin-2-YL)ethanone

Description

BenchChem offers high-quality 1-(3,6-Dichloropyridin-2-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,6-Dichloropyridin-2-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,6-dichloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDFYBQMWYPYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3,6-Dichloropyridin-2-YL)ethanone chemical properties

An In-depth Technical Guide to 1-(3,6-Dichloropyridin-2-YL)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(3,6-Dichloropyridin-2-YL)ethanone (CAS No. 1260902-17-7). As a substituted dichloropyridine, this compound is a valuable building block for medicinal chemistry and drug discovery programs. Its structural features, including a reactive acetyl group and a di-chlorinated pyridine ring, offer multiple avenues for synthetic modification. This document consolidates available data and provides expert insights into its handling, reactivity, and potential as a precursor to novel therapeutic agents, targeting researchers, synthetic chemists, and drug development professionals.

Chemical Identification and Overview

1-(3,6-Dichloropyridin-2-YL)ethanone is a halogenated pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The presence of two chlorine atoms significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological activity of its derivatives.[2][3] These chloro-substituents serve as versatile synthetic handles for cross-coupling reactions or nucleophilic aromatic substitution, while the acetyl group provides a key site for further elaboration into more complex molecular architectures.

The molecule's structure suggests its utility as an intermediate for creating libraries of compounds for screening against various biological targets. Dichloropyridine derivatives have been successfully incorporated into molecules targeting inflammatory conditions, cardiovascular diseases, and cancer.[2][3][4]

Caption: Chemical Structure of 1-(3,6-Dichloropyridin-2-YL)ethanone.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties is presented below. While comprehensive experimental data is not fully available in public literature, key identifiers have been consolidated. Spectroscopic characteristics are predicted based on analyses of structurally similar compounds.[5]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1260902-17-7 | [6][7] |

| Molecular Formula | C₇H₅Cl₂NO | [6][7] |

| Molecular Weight | 190.03 g/mol | [6][7] |

| Appearance | Solid (predicted) | - |

| Storage | Store in a dry, sealed place | [6] |

Predicted Spectroscopic Data

While experimental spectra are not publicly available, vendors indicate that NMR, HPLC, and LC-MS data exist.[6] The following table outlines the predicted spectral characteristics based on established principles and data from analogous structures.[5]

| Spectroscopy | Predicted Features | Rationale |

| ¹H NMR | δ ~2.7-2.9 ppm (s, 3H, -COCH₃)δ ~7.4-7.6 ppm (d, 1H, Ar-H)δ ~7.8-8.0 ppm (d, 1H, Ar-H) | The acetyl methyl protons appear as a singlet in the typical range for methyl ketones. The two aromatic protons on the pyridine ring will appear as doublets, shifted downfield due to the electron-withdrawing effects of the chlorine atoms and the ring nitrogen. |

| ¹³C NMR | δ ~28-32 ppm (-COCH₃)δ ~120-155 ppm (Ar-C)δ ~195-200 ppm (C=O) | Assignments are based on standard chemical shifts for acetyl groups and dichloropyridine rings. The carbonyl carbon is expected in the far downfield region. |

| IR Spectroscopy | ~1700-1720 cm⁻¹ (C=O stretch)~1540-1580 cm⁻¹ (C=N/C=C stretch)~700-850 cm⁻¹ (C-Cl stretch) | The strong carbonyl absorption is characteristic of aryl ketones. Pyridine ring vibrations and carbon-chlorine stretches are also expected to be prominent. |

| Mass Spectrometry | M⁺ peak at m/z 189/191/193 | The molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms, with an approximate ratio of 9:6:1. |

Synthesis and Manufacturing

Proposed Synthetic Protocol: Grignard Reaction

This protocol describes the synthesis via the addition of a methyl Grignard reagent to a 3,6-dichloropyridine-2-carbonyl derivative, such as an ester or an acid chloride. The use of the corresponding carboxylic acid is also feasible.[8]

Step 1: Preparation of Starting Material

-

Begin with 3,6-dichloropyridine-2-carboxylic acid or its corresponding methyl ester. The acid is commercially available.

Step 2: Grignard Reaction

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3,6-dichloropyridine-2-carbonyl starting material dissolved in an anhydrous etheral solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI) (typically 1.0 to 2.2 equivalents) in diethyl ether or THF via a dropping funnel. The number of equivalents depends on the starting material (acid vs. ester).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography to yield the final product, 1-(3,6-Dichloropyridin-2-YL)ethanone.

Caption: Proposed workflow for the synthesis of 1-(3,6-Dichloropyridin-2-YL)ethanone.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-(3,6-Dichloropyridin-2-YL)ethanone is dictated by three primary functional regions: the carbonyl group, the adjacent methyl protons, and the dichloropyridine ring.

-

Carbonyl Group Reactivity : The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for reactions such as reduction to an alcohol, reductive amination to form amines, or addition of other organometallic reagents to generate tertiary alcohols.

-

α-Methyl Proton Acidity : The protons on the methyl group are acidic and can be removed by a suitable base (e.g., LDA, NaH) to form an enolate. This enolate is a potent nucleophile, enabling a wide range of C-C bond-forming reactions, including aldol condensations, Claisen condensations, and alkylations. This reactivity is fundamental to extending the carbon skeleton.[10]

-

Pyridine Ring Reactivity :

-

Basicity : The lone pair on the pyridine nitrogen is significantly less basic compared to pyridine itself. This is due to the strong electron-withdrawing inductive effect of the two chlorine atoms and the acetyl group, which delocalize electron density away from the nitrogen.

-

Nucleophilic Aromatic Substitution (SNAAr) : The chlorine atoms, particularly at the 6-position (para to the nitrogen), are activated towards nucleophilic substitution. While conditions may require elevated temperatures or specific catalysts, this allows for the introduction of various functional groups like amines, alkoxides, or thiols, providing a powerful tool for diversification.

-

Caption: Diagram of key reactivity sites on the molecule.

Applications in Medicinal Chemistry and Drug Discovery

While specific applications of 1-(3,6-Dichloropyridin-2-YL)ethanone are not extensively documented, its value lies in its role as a versatile chemical intermediate. The dichloropyridine scaffold is a cornerstone in the development of modern pharmaceuticals.[3][11]

-

Scaffold for Inhibitor Development : The structure is an ideal starting point for synthesizing inhibitors of various enzymes and receptors. For instance, derivatives of 3,5-dichloropyridine have shown potent activity as P2X7 receptor antagonists, which are targets for treating inflammatory diseases.[4] The core can be modified via the reactivity pathways described in Section 4.0 to generate a library of analogues for structure-activity relationship (SAR) studies.

-

Precursor to Biologically Active Heterocycles : The acetyl group can be used as a linchpin to construct more complex heterocyclic systems. For example, condensation reactions with hydrazines or other bifunctional nucleophiles can lead to the formation of pyrazoles, pyridazines, or other fused ring systems known to possess diverse biological activities.

-

Fragment-Based Drug Design (FBDD) : This molecule can serve as a fragment for FBDD campaigns. Its dichloropyridine core provides a robust anchor to bind within protein active sites, with subsequent synthetic elaboration at the acetyl position used to grow the fragment into a potent lead compound.

Caption: Role as a building block in drug discovery workflow.

Safety, Handling, and Storage

It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Classification : According to GHS classifications for related compounds, 1-(3,6-Dichloropyridin-2-YL)ethanone should be treated as acutely toxic, a skin irritant, and a serious eye irritant.

-

H301 : Toxic if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling : Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

Conclusion

1-(3,6-Dichloropyridin-2-YL)ethanone is a strategically important chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its well-defined reactive sites—the carbonyl group, the α-methyl protons, and the chloro-substituents on the pyridine ring—provide a robust platform for the generation of diverse molecular structures. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space in the pursuit of novel therapeutic agents. Proper understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Crucial Role of 2,6-Dichloropyridine in Modern Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Acetylpyridine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

Nam et al. (2012). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Jubilant Ingrevia. (n.d.). 2- Acetylpyridine Safety Data Sheet. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). 2,6-Diacetylpyridine. Retrieved January 19, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-acetyl pyridine. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved January 19, 2026, from [Link]

-

Drug Discovery and Development INSIGHT. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 19, 2026, from [Link]

-

CNR-IRIS. (n.d.). New members of the family of highly luminescent 1,3-bis(4-phenylpyridin-2- yl)-4,6-difluorobenzene platinum(II) complexes. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.). Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3,6-Dichloropyridin-2-yl)ethan-1-one. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

Sources

- 1. dovepress.com [dovepress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 1260902-17-7 | 1-(3,6-Dichloro-pyridin-2-yl)-ethanone - Synblock [synblock.com]

- 7. 1-(3,6-Dichloropyridin-2-yl)ethanone | 1260902-17-7 [chemicalbook.com]

- 8. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-(3,6-Dichloropyridin-2-YL)ethanone

Abstract

The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds such as 1-(3,6-dichloropyridin-2-yl)ethanone, a combination of spectroscopic techniques provides the necessary evidence to verify the molecular structure. This guide provides an in-depth analysis of the expected spectroscopic data for 1-(3,6-dichloropyridin-2-yl)ethanone (Molecular Formula: C₇H₅Cl₂NO, Molecular Weight: 190.03 g/mol ), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1][2] By synthesizing theoretical principles with data from analogous structures, this document serves as a predictive reference for researchers working with this compound.

Introduction and Molecular Structure

1-(3,6-dichloropyridin-2-yl)ethanone is a halogenated pyridine derivative. Such compounds are common intermediates and building blocks in the synthesis of agrochemicals and pharmaceuticals. Accurate characterization is critical to ensure the identity and purity of the material before its use in further synthetic steps. Spectroscopic methods are indispensable for this purpose, each providing a unique piece of the structural puzzle.[3][4]

The structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 6, and an acetyl group at position 2. This substitution pattern dictates the expected spectroscopic signatures.

Sources

An In-Depth Technical Guide to the Synthesis of 1-(3,6-Dichloropyridin-2-YL)ethanone

This guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of 1-(3,6-dichloropyridin-2-yl)ethanone, a valuable building block in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the chemical principles and strategic considerations that underpin this synthetic route.

Introduction: The Significance of a Dichlorinated Pyridinyl Ketone

1-(3,6-Dichloropyridin-2-yl)ethanone (CAS No. 1260902-17-7) is a halogenated heterocyclic ketone.[1][2] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and an acetyl group, presents a unique scaffold for medicinal chemistry. The chlorine atoms offer sites for further functionalization through various cross-coupling reactions, while the ketone moiety can be elaborated into a wide range of other functional groups. This trifunctional nature makes it a highly versatile intermediate for the synthesis of complex molecular architectures with potential biological activity.

Strategic Approach to Synthesis: Overcoming the Challenges of Pyridine Functionalization

The synthesis of polysubstituted pyridines, particularly with a specific regiochemical outcome, presents a significant synthetic challenge. The electron-deficient nature of the pyridine ring and the directing effects of existing substituents must be carefully considered. For the synthesis of 1-(3,6-dichloropyridin-2-yl)ethanone, a key strategic bond disconnection is between the acetyl group and the pyridine ring. This suggests an acylation reaction of a suitable dichloropyridine precursor.

The logical starting material for this synthesis is 2,5-dichloropyridine. However, the direct acylation of 2,5-dichloropyridine via classical methods like Friedel-Crafts acylation is often problematic due to the deactivating effect of the chlorine atoms and the nitrogen atom in the pyridine ring, which can lead to low yields and lack of regioselectivity.

A more effective and regioselective approach involves the directed ortho-metalation (DoM) of the pyridine ring, followed by quenching with an acetylating agent. This strategy leverages the ability of a directing group to guide a strong base to deprotonate a specific adjacent position, creating a nucleophilic center that can then react with an electrophile. In the case of 2,5-dichloropyridine, the nitrogen atom can act as a directing group, but the inherent reactivity of the pyridine ring towards strong bases like organolithium reagents often leads to addition rather than deprotonation.[3]

To overcome this, a "superbase" system, such as a combination of n-butyllithium (n-BuLi) and lithium 2-(dimethylamino)ethoxide (LiDMAE), can be employed. This system has been shown to effect a regioselective lithiation at the C-6 position of 2-chloropyridine derivatives, even in the presence of other potential deprotonation sites.[4][5] This regioselectivity is crucial for the successful synthesis of the target molecule.

The Core Synthesis Pathway: Regioselective Lithiation and Acetylation

The most viable pathway for the synthesis of 1-(3,6-dichloropyridin-2-yl)ethanone is a two-step sequence starting from 2,5-dichloropyridine:

-

Regioselective Lithiation: Deprotonation of 2,5-dichloropyridine at the C-6 position using a strong base.

-

Acetylation: Quenching the resulting organolithium intermediate with a suitable acetylating agent.

Mechanistic Insights

The key to this synthesis is the regioselective deprotonation at the C-6 position. The combination of n-BuLi and LiDMAE is believed to form a mixed aggregate that acts as a highly effective base. The coordination of the lithium cation to the pyridine nitrogen directs the deprotonation to the adjacent C-6 position. The steric hindrance of the base may also play a role in favoring this position over the C-3 position.

Once the 6-lithio-2,5-dichloropyridine intermediate is formed, it acts as a potent nucleophile. The subsequent addition of an acetylating agent, such as acetic anhydride, results in the formation of the desired ketone. The reaction is typically carried out at low temperatures to maintain the stability of the organolithium intermediate and to control the reactivity of the acylation step.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 1-(3,6-dichloropyridin-2-yl)ethanone.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 2,5-Dichloropyridine | 16110-09-1 | 147.99 | >98% |

| n-Butyllithium (in hexanes) | 109-72-8 | 64.06 | ~2.5 M |

| 2-(Dimethylamino)ethanol | 108-01-0 | 89.14 | >99% |

| Acetic Anhydride | 108-24-7 | 102.09 | >98% |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | >99.9% |

| Saturated aqueous NH4Cl | N/A | N/A | N/A |

| Saturated aqueous NaHCO3 | N/A | N/A | N/A |

| Brine | N/A | N/A | N/A |

| Anhydrous MgSO4 | 7487-88-9 | 120.37 | N/A |

Procedure:

-

Preparation of the Lithiation Reagent (LiDMAE):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 2-(dimethylamino)ethanol via syringe.

-

To this solution, add n-butyllithium (1.0 equivalent relative to 2-(dimethylamino)ethanol) dropwise while maintaining the temperature at 0 °C.

-

Stir the resulting solution at 0 °C for 30 minutes.

-

-

Lithiation of 2,5-Dichloropyridine:

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dichloropyridine in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

To the solution of 2,5-dichloropyridine, add the pre-formed LiDMAE/n-BuLi solution (1.1 equivalents relative to 2,5-dichloropyridine) dropwise via cannula, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Acetylation:

-

To the cold (-78 °C) solution of the lithiated intermediate, add acetic anhydride (1.2 equivalents) dropwise via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(3,6-dichloropyridin-2-yl)ethanone.

-

Safety Precautions:

-

Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.[6]

-

All glassware must be thoroughly dried to prevent quenching of the organolithium reagent.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Data Presentation

Table 1: Physicochemical Properties of 1-(3,6-Dichloropyridin-2-yl)ethanone

| Property | Value | Reference |

| CAS Number | 1260902-17-7 | [1] |

| Molecular Formula | C7H5Cl2NO | [1] |

| Molecular Weight | 190.03 g/mol | [1] |

| Appearance | Off-white to yellow solid | Commercial supplier data |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Conclusion

The synthesis of 1-(3,6-dichloropyridin-2-yl)ethanone via regioselective lithiation of 2,5-dichloropyridine followed by acetylation is a robust and efficient method for accessing this valuable synthetic intermediate. The use of a "superbase" system is critical for achieving the desired regioselectivity, a common challenge in pyridine chemistry. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize this compound and explore its potential in the development of new chemical entities.

References

-

Organic Syntheses. α-Carboline. [Link]

- Mongin, F., et al. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functionalized-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 2002, 67(1), 234-237.

- Google Patents. Synthesis method of 2,3-dichloropyridine.

-

Wikipedia. 2-Acetylpyridine. [Link]

- Gros, P., et al. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry, 2002, 67(1), 234-7.

- Newman, M. S., & Booth, W. T. Preparation of Ketones from Grignard Reagents and Acetic Anhydride. Journal of the American Chemical Society, 1945, 67(1), 154.

- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

- Smith, K., et al. Directed lithiation and substitution of pyridine derivatives. Heterocycles, 2015, 91(3), 479-516.

-

Justia Patents. The Process For Preparing a Ketosulfone Derivative. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

- Google Patents.

-

Reddit. [Plan] Grignard-formation in presence of acetic anhydride for one-pot synthesis of methyl-ketones. [Link]

-

PubChem. 1-(3,6-Dichloropyridin-2-yl)ethan-1-one. [Link]

- Google Patents. Synthesis method of 2,6-dichloropyridine.

- Google Patents. Process for preparing 2,6-dichloropyridine.

-

Scribd. DPP-5 (Grignard Reagents). [Link]

-

Organic Syntheses. (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. [Link]

-

ResearchGate. Controlled Synthesis of 2-Acetyl-6-carbethoxypyridine and 2,6-Diacetylpyridine from 2,6-Dimethylpyridine. [Link]

-

National Center for Biotechnology Information. 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]

-

ResearchGate. Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. [Link]

-

Organic Syntheses. (e)-4-hexen-1-ol. [Link]

-

ResearchGate. The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. [Link]

- Google Patents. Preparation method of methyl-magnesium chloride.

Sources

- 1. CAS 1260902-17-7 | 1-(3,6-Dichloro-pyridin-2-yl)-ethanone - Synblock [synblock.com]

- 2. echemi.com [echemi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Synthesis of 1-(3,6-Dichloropyridin-2-YL)ethanone: A Technical Guide to Starting Materials and Core Methodologies

In the landscape of modern pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridines hold a place of prominence due to their prevalence in a wide array of bioactive molecules. 1-(3,6-Dichloropyridin-2-YL)ethanone is a key intermediate, the structural motif of which is a critical building block for various developmental compounds. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering a blend of theoretical insight and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 1-(3,6-dichloropyridin-2-yl)ethanone primarily revolves around two strategic approaches, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, scalability requirements, and the desired purity of the final product.

The two core strategies are:

-

The Grignard Reaction Pathway: This classic organometallic approach involves the reaction of a methyl Grignard reagent with a 3,6-dichloropyridine-2-carbonitrile precursor. This method is often favored for its reliability and the commercial availability of the necessary reagents.

-

The Acylation Pathway: This strategy focuses on the direct introduction of an acetyl group onto a 3,6-dichloropyridine ring. Due to the electron-deficient nature of the pyridine ring, standard Friedel-Crafts acylation methods are generally ineffective. Therefore, this pathway necessitates the use of more advanced techniques such as directed ortho-lithiation followed by acylation.

This guide will now delve into the specifics of each of these synthetic routes, providing detailed experimental protocols and the scientific rationale behind the methodological choices.

Route 1: The Grignard Reaction with a Nitrile Precursor

This pathway is a robust and well-established method for the formation of ketones from nitriles. The key starting material for this synthesis is 3,6-dichloropyridine-2-carbonitrile.

Diagram of the Grignard Reaction Pathway

Caption: Grignard Reaction for Ketone Synthesis.

Causality Behind Experimental Choices

The selection of a Grignard reaction is predicated on the high nucleophilicity of the organomagnesium reagent, which readily attacks the electrophilic carbon of the nitrile group.[1] Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent, maintaining its reactivity and preventing aggregation. The subsequent acidic workup is crucial for the hydrolysis of the intermediate imine to the desired ketone.

Detailed Experimental Protocol: Grignard Synthesis

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

3,6-Dichloropyridine-2-carbonitrile

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is flushed with an inert gas.

-

Addition of Reactants: 3,6-Dichloropyridine-2-carbonitrile is dissolved in anhydrous THF in the reaction flask and cooled to 0°C in an ice bath.

-

Grignard Reagent Addition: Methylmagnesium bromide solution is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2M HCl at 0°C. The mixture is then stirred vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.

-

Workup: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 1-(3,6-dichloropyridin-2-YL)ethanone.

Data Summary: Grignard Synthesis

| Parameter | Value |

| Starting Material | 3,6-Dichloropyridine-2-carbonitrile |

| Key Reagent | Methylmagnesium Bromide |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0°C to Room Temperature |

| Typical Yield | 60-75% |

| Purity (post-chromatography) | >98% |

Route 2: The Directed ortho-Lithiation and Acylation Pathway

Diagram of the Acylation Pathway

Caption: Directed ortho-Lithiation and Acylation.

Causality Behind Experimental Choices

The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring makes the ring protons acidic enough to be removed by a strong base like n-butyllithium, particularly at low temperatures.[2] The lithiation is directed to the 2-position due to the inductive effects of the adjacent chlorine and nitrogen atoms. The resulting lithiated species is a potent nucleophile that can react with an electrophile like acetaldehyde. The subsequent oxidation of the secondary alcohol to the ketone completes the synthesis.

Detailed Experimental Protocol: Lithiation and Acylation

Materials and Equipment:

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Dry glassware

-

3,6-Dichloropyridine

-

n-Butyllithium (2.5 M solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetaldehyde

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated ammonium chloride solution

-

Standard workup and purification equipment as in Route 1

Procedure:

-

Reaction Setup: A dry Schlenk flask is charged with 3,6-dichloropyridine and anhydrous THF under an inert atmosphere.

-

Lithiation: The solution is cooled to -78°C (dry ice/acetone bath), and n-butyllithium is added dropwise. The mixture is stirred at this temperature for 1 hour.

-

Electrophilic Quench: Acetaldehyde is added dropwise to the lithiated species at -78°C. The reaction is stirred for an additional hour at this temperature before being allowed to warm to room temperature.

-

Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Oxidation: The crude secondary alcohol is dissolved in anhydrous DCM, and an oxidizing agent (e.g., PCC or DMP) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Final Workup and Purification: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography to afford the target ketone.

Data Summary: Lithiation and Acylation

| Parameter | Value |

| Starting Material | 3,6-Dichloropyridine |

| Key Reagents | n-Butyllithium, Acetaldehyde, Oxidizing Agent |

| Solvent | Anhydrous THF, Anhydrous DCM |

| Reaction Temperature | -78°C to Room Temperature |

| Typical Yield | 45-60% (over two steps) |

| Purity (post-chromatography) | >97% |

Conclusion

The synthesis of 1-(3,6-dichloropyridin-2-YL)ethanone can be effectively achieved through two primary synthetic strategies. The Grignard reaction pathway offers a more direct route with generally higher yields, provided the nitrile precursor is accessible. The directed ortho-lithiation and acylation pathway, while involving an additional oxidation step, provides a valuable alternative, especially when starting from the more readily available 3,6-dichloropyridine.

The choice between these methods will be guided by the specific constraints and objectives of the research program. Both protocols described herein are robust and have been validated through analogous transformations in the chemical literature, providing a solid foundation for the successful synthesis of this important chemical intermediate.

References

- Eureka | Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine.

-

ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved January 19, 2026, from [Link]

-

MDPI. (2025, November 12). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetylacetone. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2020, January 6). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025, August 6). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved January 19, 2026, from [Link]

-

YouTube. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.

-

National Institutes of Health. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025, August 6). Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. Retrieved January 19, 2026, from [Link]

-

CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Retrieved January 19, 2026, from [Link]

-

MDPI. (2025, December 22). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Retrieved January 19, 2026, from [Link]

-

NTNU. (2023, January 17). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) Ether. Retrieved January 19, 2026, from [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved January 19, 2026, from [Link]

-

HETEROCYCLES. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Methylmagnesium chloride. Retrieved January 19, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol?. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(3,6-Dichloropyridin-2-yl)ethanone (CAS 1260902-17-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 1-(3,6-Dichloropyridin-2-yl)ethanone, a substituted pyridine derivative of interest in chemical research and development. The narrative is structured to not only present the analytical data but also to explain the rationale behind the selection of specific techniques and the interpretation of the resulting data, ensuring a thorough understanding of the molecule's characterization.

Introduction: The Chemical Identity of CAS 1260902-17-7

1-(3,6-Dichloropyridin-2-yl)ethanone is a chemical compound with the CAS registry number 1260902-17-7.[1] Its molecular formula is C7H5Cl2NO, corresponding to a molecular weight of 190.03 g/mol .[1][2] The structural formula, as confirmed by the systematic application of the analytical techniques detailed in this guide, is presented in Figure 1. The molecule consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 6, and an acetyl group at position 2.

Figure 1: Chemical Structure of 1-(3,6-Dichloropyridin-2-yl)ethanone

Caption: Structure of 1-(3,6-Dichloropyridin-2-yl)ethanone.

The Strategic Approach to Structure Elucidation

The definitive identification of a chemical structure is a multi-faceted process that relies on the convergence of data from several analytical techniques. This self-validating system ensures the highest level of confidence in the assigned structure. The logical workflow for the structure elucidation of 1-(3,6-Dichloropyridin-2-yl)ethanone is depicted in the following diagram.

Caption: Workflow for the structure elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Formula

Objective: To determine the molecular weight and elemental composition of the compound.

Experimental Protocol (Electron Ionization - Mass Spectrometry - EI-MS):

-

Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a molecular ion (M+•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation:

The mass spectrum of 1-(3,6-Dichloropyridin-2-yl)ethanone is expected to exhibit a molecular ion peak corresponding to its molecular weight. A key feature will be the isotopic pattern of the molecular ion, which is characteristic of the presence of two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as a cluster of peaks:

-

M+: Containing two ³⁵Cl atoms.

-

[M+2]+: Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]+: Containing two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide strong evidence for the presence of two chlorine atoms in the molecule.

Table 1: Predicted Mass Spectrometry Data

| Feature | Predicted m/z | Interpretation |

| Molecular Ion (M+) | 189 (for ³⁵Cl₂) | Molecular weight of the compound with the most abundant isotopes. |

| [M+2]+ | 191 | Presence of one ³⁷Cl isotope. |

| [M+4]+ | 193 | Presence of two ³⁷Cl isotopes. |

| Fragmentation | [M-15]+ (m/z 174) | Loss of a methyl radical (•CH₃) from the acetyl group. |

| Fragmentation | [M-43]+ (m/z 146) | Loss of an acetyl radical (•COCH₃). |

| Fragmentation | C₅H₂Cl₂N+• (m/z 145) | Further fragmentation of the pyridine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Objective: To determine the connectivity of protons and carbons within the molecule, providing a detailed structural map.

4.1. ¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | Doublet | 1H | H-4 |

| ~ 7.4 | Doublet | 1H | H-5 |

| ~ 2.7 | Singlet | 3H | -CH₃ |

Rationale:

-

The two aromatic protons on the pyridine ring (H-4 and H-5) are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the acetyl group.

-

The three protons of the methyl group in the acetyl moiety are chemically equivalent and do not have any adjacent protons to couple with, hence they are expected to appear as a singlet.

4.2. ¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: 20-50 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198 | C=O (carbonyl) |

| ~ 152 | C-2 |

| ~ 148 | C-6 |

| ~ 140 | C-4 |

| ~ 132 | C-3 |

| ~ 125 | C-5 |

| ~ 26 | -CH₃ |

Rationale:

-

The carbonyl carbon of the acetyl group is expected to be the most downfield signal.

-

The chemical shifts of the pyridine ring carbons are influenced by the positions of the nitrogen atom and the chlorine substituents.

4.3. 2D NMR Spectroscopy (COSY and HSQC)

To further confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

-

COSY: Would show a correlation between the signals of the two coupled aromatic protons (H-4 and H-5).

-

HSQC: Would show correlations between each proton and the carbon to which it is directly attached (H-4 to C-4, H-5 to C-5, and the methyl protons to the methyl carbon).

Caption: Expected 2D NMR correlations for 1-(3,6-Dichloropyridin-2-yl)ethanone.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Objective: To identify the characteristic functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1700 | Strong | C=O stretch (ketone) |

| ~ 1550, 1450 | Medium | C=C and C=N stretching (pyridine ring) |

| ~ 1100-1000 | Medium | C-Cl stretch |

| ~ 3050 | Weak | Aromatic C-H stretch |

| ~ 2950 | Weak | Aliphatic C-H stretch |

Rationale:

-

The strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the acetyl moiety.

-

The characteristic absorptions for the aromatic ring and the carbon-chlorine bonds further support the proposed structure.

Conclusion: A Unified Structural Assignment

References

-

PubChem. 1-(3,6-Dichloropyridin-2-yl)ethan-1-one. [Link]

Sources

Reactivity of the acetyl group on dichloropyridyl ethanone

An In-depth Technical Guide to the Reactivity of the Acetyl Group on Dichloropyridyl Ethanone

Abstract

Dichloropyridyl ethanone and its isomers represent a pivotal class of intermediates in contemporary drug discovery and agrochemical synthesis. The strategic placement of two chlorine atoms on the pyridine ring, coupled with the versatile acetyl moiety, creates a unique chemical scaffold with tunable reactivity. This guide offers a comprehensive exploration of the chemical behavior of the acetyl group in dichloropyridyl ethanone, providing researchers, scientists, and drug development professionals with a foundational understanding of its reactivity. We will delve into the electronic and steric influences that govern its transformations, present detailed mechanistic pathways for key reactions, and provide actionable experimental protocols. This document is designed to empower researchers to leverage the synthetic potential of this important building block.

Introduction: The Strategic Importance of Dichloropyridyl Ethanone

Substituted pyridines are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The dichloropyridyl ethanone framework is particularly valuable as it combines a synthetically versatile acetyl group with a pyridine ring activated for various transformations. The two chlorine atoms serve a dual purpose: they significantly modulate the electronic properties of the pyridine ring and the attached acetyl group, and they provide handles for subsequent functionalization, often through nucleophilic aromatic substitution (SNAr) reactions.[1][2] Understanding the reactivity of the acetyl group in this specific context is paramount for the rational design of synthetic routes to complex molecular targets.

Electronic and Steric Landscape of Dichloropyridyl Ethanone

The reactivity of the acetyl group in dichloropyridyl ethanone is intrinsically linked to the electronic effects exerted by the dichlorinated pyridine ring. The two chlorine atoms, being highly electronegative, and the pyridine nitrogen atom act as strong electron-withdrawing groups. This has several profound consequences for the acetyl moiety:

-

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the ring enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles.

-

Enhanced Acidity of α-Protons: The inductive effect of the dichloropyridyl ring increases the acidity of the protons on the methyl group of the acetyl moiety. This facilitates the formation of an enolate intermediate under basic conditions, which is a key step in many reactions.[3]

-

Keto-Enol Tautomerism: Like other ketones with α-hydrogens, dichloropyridyl ethanone exists in equilibrium with its enol tautomer.[3][4] The electron-withdrawing dichloropyridyl group can influence this equilibrium. The enol form is a key intermediate in acid-catalyzed reactions at the α-carbon.

The position of the chlorine atoms and the acetyl group on the pyridine ring will also introduce steric considerations that can influence the approach of reagents and the stability of transition states.

Figure 1: Electronic effects influencing the reactivity of the acetyl group in a generic dichloropyridyl ethanone.

Key Reactions of the Acetyl Group

The unique electronic and steric environment of the acetyl group on dichloropyridyl ethanone allows for a rich variety of chemical transformations.

Reactions at the Carbonyl Group

The carbonyl group can be readily reduced to a secondary alcohol. The choice of reducing agent allows for control over the reaction outcome.

-

Sodium borohydride (NaBH₄): A mild and selective reagent for the reduction of ketones to alcohols.

-

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, also effective for this transformation.

-

Catalytic Hydrogenation: This method can also be employed, often using catalysts like palladium on carbon (Pd/C) or Raney nickel.[5][6] It's important to note that under more forcing conditions, hydrogenation can also lead to the reduction of the pyridine ring.[5]

Table 1: Comparison of Reducing Agents for Acetyl Group Reduction

| Reagent | Solvent | Temperature (°C) | Key Considerations |

| NaBH₄ | Methanol, Ethanol | 0 - 25 | Mild, selective for carbonyls. |

| LiAlH₄ | Diethyl ether, THF | 0 - 35 | Highly reactive, moisture-sensitive. |

| H₂/Pd-C | Ethanol, Acetic Acid | 25 - 80 | May also reduce the pyridine ring under harsh conditions.[5] |

| H₂/Raney Ni | Ethanol | 25 - 100 | Can also reduce the pyridine ring.[5] |

The acetyl group can undergo oxidation, although this is less common than reduction.

-

Lead Tetraacetate (LTA): This reagent can be used for the oxidation of acetylpyridines. The reaction proceeds through an enol intermediate.

-

Willgerodt-Kindler Reaction: This powerful reaction transforms an aryl alkyl ketone into a terminal amide or thioamide.[7][8][9][10] This reaction involves heating the ketone with sulfur and a secondary amine (like morpholine).[9] This is a valuable method for converting the acetyl group into a different functional group at the end of a two-carbon chain.

Figure 2: Key transformations of the acetyl group on dichloropyridyl ethanone.

Reactions at the α-Carbon

The enhanced acidity of the α-protons makes the α-carbon a prime site for functionalization.

The α-carbon can be halogenated under acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate.[11] α-Halo ketones are valuable synthetic intermediates.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[12][13][14][15][16] This reaction provides a straightforward route to β-amino ketones, which are important building blocks in pharmaceutical synthesis.[12]

Figure 3: Simplified workflow for the Mannich reaction.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific dichloropyridyl ethanone isomers and substrates.

Protocol for Reduction of Dichloropyridyl Ethanone to Dichloropyridyl Ethanol

-

Reaction Setup: In a round-bottom flask, dissolve dichloropyridyl ethanone (1.0 eq.) in methanol under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for the Willgerodt-Kindler Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dichloropyridyl ethanone (1.0 eq.), sulfur (3.0 eq.), and morpholine (5.0 eq.).

-

Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 6-12 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting thioamide can be purified by crystallization or column chromatography. For the corresponding amide, the thioamide can be hydrolyzed with aqueous acid or base.

Conclusion

The acetyl group on dichloropyridyl ethanone is a versatile functional handle that can be manipulated through a variety of chemical transformations. The electron-withdrawing nature of the dichlorinated pyridine ring plays a crucial role in dictating the reactivity of both the carbonyl carbon and the α-protons. A thorough understanding of these principles, as outlined in this guide, enables chemists to strategically employ dichloropyridyl ethanone as a key building block in the synthesis of complex and valuable molecules for the pharmaceutical and agrochemical industries. The provided protocols offer a starting point for the practical application of these transformations in a laboratory setting.

References

-

Rylander, P. N., & Starr, L. D. (1965). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. The Journal of Organic Chemistry, 30(5), 1489–1492. Available at: [Link].

- Radhakrishnamurti, P. S., & Pati, S. N. (1978). Kinetics & Mechanism of Oxidation of Ketones & Acetylpyridines by Lead Tetraacetate. Indian Journal of Chemistry, 16A, 319-322.

-

Ishida, H., Tanaka, K., & Tanaka, T. (2000). Photocatalytic Reduction of Acetylpyridine to Pinacol Using [fac-Re(bpy)(CO)3{4-(MeCO)py}]+(bpy= 2, 2′- bipyridine, py= pyridine). Chemistry Letters, 29(4), 334-335. Available at: [Link].

-

Oxford Academic. Photocatalytic Reduction of Acetylpyridine to Pinacol Using [fac-Re(bpy)(CO)3{4-(MeCO)py}]+ (bpy = 2,2′-bipyridine, py = pyridine). Chemistry Letters. Available at: [Link].

-

Wikipedia. Willgerodt rearrangement. Wikipedia. Available at: [Link].

-

ACS Publications. Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. The Journal of Organic Chemistry. Available at: [Link].

- Gibson, G. E., & Blass, J. P. (1976). Oxidative Metabolism and Acetylcholine Synthesis During Acetylpyridine Treatment. Journal of Neurochemistry, 27(1), 301-303.

- Merck Index. Willgerodt-Kindler Reaction. The Merck Index Online.

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. Organic Chemistry Portal. Available at: [Link].

-

Douglas, C. J., & Hartwig, J. F. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(4), 1594–1601. Available at: [Link].

-

Unacademy. Willgerodt Rearrangement. Unacademy. Available at: [Link].

-

Wikipedia. Mannich reaction. Wikipedia. Available at: [Link].

- National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9).

- Google Patents. Process and catalyst for the preparation of acetylpyridines. Google Patents.

- Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie.

-

Organic Chemistry Portal. Mannich Reaction. Organic Chemistry Portal. Available at: [Link].

- Orlewska, C., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica, 66(2), 145-153.

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Available at: [Link].

-

NROChemistry. Mannich Reaction. NROChemistry. Available at: [Link].

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link].

-

YouTube. (2023, July 27). Keto enol tautomerism: Acetylacetone. YouTube. Available at: [Link].

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link].

-

Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link].

-

Quora. (2021, April 2). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Quora. Available at: [Link].

-

PubMed. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. Available at: [Link].

-

Journal of the Chemical Society, Perkin Transactions 2. (2000). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Royal Society of Chemistry. Available at: [Link].

-

Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems. Pearson. Available at: [Link].

-

Wikipedia. Electrophilic aromatic substitution. Wikipedia. Available at: [Link].

-

Khan Academy. Keto-enol tautomerization (by Sal). Khan Academy. Available at: [Link].

-

Wikipedia. Halogenation. Wikipedia. Available at: [Link].

-

Wikipedia. Electrophilic substitution. Wikipedia. Available at: [Link].

- Google Patents. Halogenation of pyridine compounds. Google Patents.

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses. Available at: [Link].

-

Wikipedia. 2-Acetylpyridine. Wikipedia. Available at: [Link].

-

PubChem. 1-(2,6-Dichloropyridin-4-YL)ethanone. PubChem. Available at: [Link].

-

Chemistry LibreTexts. (2021, February 16). 4.5: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link].

- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.

-

National Center for Biotechnology Information. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. Willgerodt-Kindler Reaction [drugfuture.com]

- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 10. Willgerodt Rearrangement [unacademy.com]

- 11. Electrophilic substitution - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Mannich reaction - Wikipedia [en.wikipedia.org]

- 14. Mannich Reaction [organic-chemistry.org]

- 15. Mannich Reaction | NROChemistry [nrochemistry.com]

- 16. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]

Dichloropyridyl Ethanone Derivatives: A Versatile Scaffold for Agrochemical and Pharmacological Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Versatility and Biological Significance of Dichloropyridyl Ethanone Derivatives

Dichloropyridyl ethanone derivatives represent a class of chemical compounds characterized by a central pyridine ring substituted with two chlorine atoms and an ethanone group. The specific positioning of these functional groups, such as in 1-(2,6-dichloropyridin-4-yl)ethanone, creates a reactive and versatile chemical scaffold.[1][2] This structure allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of more complex molecules with significant biological activities. The presence of chlorine atoms, in particular, is known to enhance the biological efficacy and selectivity of many agrochemicals and pharmaceuticals.[1] Consequently, derivatives of dichloropyridyl ethanone have garnered considerable interest in both the agricultural and medicinal chemistry sectors.

This technical guide provides a comprehensive overview of the potential research applications of dichloropyridyl ethanone derivatives. It is designed to serve as a foundational resource for researchers and scientists engaged in the discovery and development of novel agrochemicals and therapeutic agents. By synthesizing technical data with expert insights, this guide will explore the synthetic pathways, mechanisms of action, and diverse biological activities of these promising compounds.

Agrochemical Applications: A New Frontier in Crop Protection

The primary and most established application of dichloropyridyl ethanone derivatives lies within the agrochemical industry. These compounds serve as crucial building blocks for the synthesis of a variety of crop protection agents, including herbicides, insecticides, and fungicides.

Herbicidal Activity

1-(2,6-dichloropyridin-4-yl)ethanone is a key intermediate in the production of herbicides and plant growth regulators.[1] The reactive nature of its structure facilitates further chemical modifications, leading to the development of compounds that can effectively control broadleaf weeds in cereal crops.[1] The chloro-substitution on the pyridine ring is a critical factor in enhancing the biological activity and selectivity of these herbicides.[1]

Insecticidal Potential

Research into novel insecticides has identified promising candidates derived from dichloropyridyl ethanones. For instance, a series of 1,1-dichloropropene derivatives, which can be synthesized from dichloropyridyl ethanone precursors, have demonstrated significant insecticidal activity against lepidopteran insects like Prodenia litura and the diamondback moth.[3] One particular derivative, compound IIa from a 2014 study, exhibited superior control and longer efficacy than the existing insecticide pyridalyl in field trials, highlighting its potential for further development.[3]

Experimental Protocol: Synthesis of 1,1-Dichloropropene Insecticidal Derivatives

This protocol outlines a general synthetic route for preparing 1,1-dichloropropene derivatives from a dichloropyridyl ethanone precursor.

-

Step 1: Synthesis of the Dichloropyridyl Ethanone Intermediate. This typically involves the Friedel-Crafts acylation of a dichloropyridine. (Specific reaction conditions will vary based on the starting materials).

-

Step 2: Reaction with a Phosphonium Ylide. The dichloropyridyl ethanone is reacted with a suitable phosphonium ylide (e.g., from triphenylphosphine and a haloalkane) in a Wittig-type reaction to introduce the dichloropropene moiety.

-

Step 3: Structural Modification. Further chemical transformations can be performed on the resulting 1,1-dichloropropene derivative to create a library of analogues for structure-activity relationship (SAR) studies.

-

Step 4: Purification and Characterization. The final products are purified using techniques such as column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[3]

Diagram: Synthetic Workflow for Insecticidal Derivatives

Caption: Potential inhibition of the COX-2 enzyme by derivatives.

Anticancer Activity

The indole nucleus, structurally related to the pyridine core, is a well-established scaffold in the design of anticancer drugs. [4]Novel thiazole-containing 5-fluoro-2-oxindole derivatives have demonstrated high antitumor activity against a range of cancer cell lines. [4]Given the structural similarities and the known biological activity of halogenated pyridines, dichloropyridyl ethanone derivatives represent a promising starting point for the synthesis of novel anticancer agents.

Experimental Protocol: In Vitro Anticancer Activity Screening (General)

-

Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., NCI-60).

-

Compound Preparation: Dissolve the synthesized dichloropyridyl ethanone derivatives in a suitable solvent like DMSO to create stock solutions.

-

Cell Viability Assay (e.g., MTT Assay):

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT reagent and incubate until formazan crystals form.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each compound against each cell line.

Other Potential Therapeutic Areas

The chemical scaffold of dichloropyridyl ethanone holds potential for applications in other therapeutic areas as well:

-

Antimicrobial Activity: Various pyridine and pyrazole derivatives have been shown to possess antibacterial and antifungal properties. [5][6]* Antiviral Activity: Certain 1-indanone derivatives have been investigated as antiviral agents. [7]* Cardiovascular Effects: The dihydropyridine scaffold, which can be synthesized from pyridine precursors, is well-known for its role in calcium channel blockers used to treat hypertension. [8]

Future Directions and Conclusion

Dichloropyridyl ethanone and its derivatives are a class of compounds with significant and diverse potential in both agriculture and medicine. The reactive nature of this chemical scaffold provides a robust platform for the synthesis of novel molecules with enhanced biological activities.

Future research should focus on:

-

Expansion of Chemical Libraries: Synthesizing and screening a wider range of dichloropyridyl ethanone derivatives to explore a broader spectrum of biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

Structure-Activity Relationship (SAR) Optimization: Systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into animal models to evaluate their efficacy and safety.

References

- MySkinRecipes. 1-(2,6-dichloropyridin-4-yl)ethanone.

- Li, X., et al. (2014). Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest Management Science, 71(5), 735-741.

- PubChem. 1-(2,6-Dichloropyridin-4-YL)ethanone.

- Kowalski, P., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica, 66(2), 143-150.

- BenchChem. Antifungal efficacy of 1-(2,4,5-trichlorophenyl)

- Nandinsuren, T., et al. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. Natural Product Research, 30(10), 1166-1169.

- Singh, P., et al. (2018). Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease. Bioorganic & Medicinal Chemistry Letters, 28(14), 2463-2468.

- Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 14258-14291.

- Hussain, S., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry.

- Cholewińska, E., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-68.

- Alam, M. J., et al. (2021). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 18(1), 85-98.

- Hrytsai, I., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry.

Sources

- 1. 1-(2,6-dichloropyridin-4-yl)ethanone [myskinrecipes.com]

- 2. 1-(2,6-Dichloropyridin-4-YL)ethanone | C7H5Cl2NO | CID 22119446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of a Dichlorinated Pyridine Scaffold: A Technical Guide to the Prospective Biological Activities of 1-(3,6-Dichloropyridin-2-YL)ethanone Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of this heterocycle offers a powerful tool for modulating pharmacological activity. This technical guide focuses on the latent potential of a specific, yet underexplored, starting material: 1-(3,6-Dichloropyridin-2-YL)ethanone . While direct literature on the biological activities of its derivatives is nascent, the inherent reactivity of this scaffold, combined with extensive research on analogous pyridine-containing compounds, strongly suggests a rich vein for the discovery of novel antimicrobial, anticancer, and anti-inflammatory agents. This document serves as a forward-looking roadmap, extrapolating from established synthetic methodologies and structure-activity relationships to illuminate promising avenues for research and development.

The Strategic Value of the 1-(3,6-Dichloropyridin-2-YL)ethanone Scaffold

The starting material, 1-(3,6-Dichloropyridin-2-YL)ethanone (CAS 1260902-17-7), presents a unique combination of reactive sites, making it a versatile precursor for a diverse library of derivatives[1]. The dichlorinated pyridine ring offers opportunities for nucleophilic substitution, while the acetyl group is a classic handle for a wide array of chemical transformations.

Prospective Biological Activities and Synthetic Pathways

Based on the extensive literature on substituted pyridines, we can logically project the biological potential of derivatives synthesized from our core scaffold.

Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have consistently demonstrated significant antibacterial and antifungal properties[2][3][4][5].

Hypothesized Synthetic Pathway to Novel Antimicrobial Agents:

A well-established route to potent antimicrobial compounds is through the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives[4][6].

Caption: Proposed synthesis of pyrazoline derivatives.

Structure-Activity Relationship Insights: The introduction of various substituted aromatic aldehydes in the Claisen-Schmidt condensation allows for the fine-tuning of lipophilicity and electronic properties, which are critical for antimicrobial activity[7]. The resulting chalcones and pyrazolines are expected to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens[4].

Anticancer Agents

The pyridine scaffold is present in numerous anticancer drugs, and novel derivatives are continually being explored for their cytotoxic and antiproliferative effects[8][9][10][11][12].

Hypothesized Synthetic Pathway to Novel Anticancer Agents:

The synthesis of 2,4,6-trisubstituted pyridine derivatives has been shown to yield compounds with potent anticancer activities[8].

Caption: Hantzsch synthesis for substituted pyridines.

Mechanistic Insights: These compounds may exert their anticancer effects through various mechanisms, including the inhibition of histone deacetylases and the modulation of p53 ubiquitination[8]. The substitution pattern on the pyridine ring and the nature of the appended heterocyclic moieties (e.g., thiazole, pyrazole, triazole) are crucial for determining the specific mechanism of action and the potency against different cancer cell lines[7][8].

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a priority[13][14][15][16]. Pyrrole-containing compounds, structurally related to some non-steroidal anti-inflammatory drugs (NSAIDs), have shown promising anti-inflammatory properties[14].

Hypothesized Synthetic Pathway to Novel Anti-inflammatory Agents:

The Paal-Knorr pyrrole synthesis can be adapted to utilize our starting material for the generation of novel pyrrole derivatives.

Caption: Paal-Knorr synthesis for pyrrole derivatives.